molecular formula C15H12N2O B1680880 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole CAS No. 318480-82-9

2-Methyl-4-phenyl-5-(4-pyridyl)oxazole

Cat. No. B1680880
M. Wt: 236.27 g/mol
InChI Key: BHWCZLOXTLWZAQ-UHFFFAOYSA-N
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Description

“2-Methyl-4-phenyl-5-(4-pyridyl)oxazole” is a potent, reversible, cell-permeable, ATP-competitive, and selective inhibitor of p38 MAP kinase activity in a dose-dependent manner (IC 50 = 2-5 µM). It does not inhibit basal ERK or IL-1-induced JNK activity .


Physical And Chemical Properties Analysis

“2-Methyl-4-phenyl-5-(4-pyridyl)oxazole” is a semisolid substance with a white to yellow color. It is soluble in DMSO up to 200 mg/mL . The compound can be stored at 2-8°C .

Scientific Research Applications

Spectral-Luminescence Properties

2-Methyl-4-phenyl-5-(4-pyridyl)oxazole exhibits significant π-electron conjugation, influencing its spectral-luminescence properties. These compounds, especially with electron-donor substituents, demonstrate pronounced bathochromic and bathofluoric effects in ethanol solutions. The high fluorescence quantum yields of these solutions are notable, making them relevant in studies involving luminescence (Afanasiadi, Tur, & Kurapov, 1985).

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, including derivatives of 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole, have been identified as selective G-quadruplex stabilizers with significant cytotoxic activity. These compounds exhibit promising anticancer activity, particularly against human breast cancer xenografts in mice. Their synthesis and variations in their structures have shown a correlation between their effectiveness as G-quadruplex DNA ligands and their cytotoxicity in various human tumor cell lines (Blankson et al., 2013).

Optical Susceptibilities and Hyperpolarizability

2-Methyl-4-phenyl-5-(4-pyridyl)oxazole has been studied for its optical susceptibilities and hyperpolarizability. The material demonstrates a direct energy gap and exhibits notable dielectric susceptibility, birefringence, and second-order optical susceptibility. These properties make it relevant in the field of materials science, particularly in optics and photonics (Reshak, Stys, Auluck, & Kityk, 2011).

Anticancer Activity

Specific oxazole derivatives, including those related to 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole, have been synthesized and tested for their anticancer activities. They have shown significant inhibitory effects against specific cancer cell lines, such as human prostate cancer and human epidermoid carcinoma cancer lines. This indicates the potential of these compounds in developing new anticancer drugs (Liu et al., 2009).

VEGFR2 Kinase Inhibitors

Derivatives of 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole have been identified as inhibitors of VEGFR2 kinase, an important target in cancer therapy. These compounds have shown potent inhibitory effects at both enzymatic and cellular levels, making them relevant in the development of new cancer treatments (Harris et al., 2005).

Future Directions

The future directions for “2-Methyl-4-phenyl-5-(4-pyridyl)oxazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given its potent inhibitory action on p38 MAP kinase, it could be a promising candidate for drug development .

properties

IUPAC Name

2-methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWCZLOXTLWZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274457
Record name SC-68376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenyl-5-(4-pyridyl)oxazole

CAS RN

318480-82-9
Record name SC-68376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetamido-2-phenyl-1-(4-pyridyl)ethanone (0.101 g, 0.397 mmol) in conc. H2SO4 (1 mL) was heated at 100° C. for 18 h. After cooling, the mixture was poured onto ice and neutralized with 2.5N NaOH. The aqueous mixture was extracted with CH2Cl2 and the combined organic extracts were washed with sat'd NaCl and dried over MgSO4. Evaporation of solvent gave an oil which was purified by flash chromatography, eluting with 0-2% MeOH/CHCl3. The title compound was obtained as a gold oil (3.0 mg): MS(DCI/NH3) (m/z): 237 (M++H).
Name
2-acetamido-2-phenyl-1-(4-pyridyl)ethanone
Quantity
0.101 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Lahti, H Kankaanranta, E Moilanen - European journal of pharmacology, 2002 - Elsevier
In the present study, the mediator role of p38 kinase, a member of the mitogen-activated protein kinase (MAPK) family, was studied in lipopolysaccharide-induced inducible nitric oxide …
Number of citations: 46 www.sciencedirect.com
L Tadlock, T Patel - Hepatology, 2001 - Elsevier
Although mitogen-activated protein kinase (MAPK) pathways play a key role in cell growth, their role in mediating the altered growth phenotype of transformed cells remains unclear. …
Number of citations: 72 www.sciencedirect.com
A Lahti - 2004 - trepo.tuni.fi
The inflammatory response is regulated by mediators produced by cells at the site of inflammation. A complex network of intracellular signaling pathways, activated in response to these …
Number of citations: 2 trepo.tuni.fi
D Kuttner - 2009 - jlupub.ub.uni-giessen.de
In einem etablierten ex-vivo Versuchsmodell der isoliert perfundierten Rattenlunge werden die endotoxin-vermittelten Organtoxizitäten und Auswirkungen auf das Cox-2/Thromboxan-…
Number of citations: 3 jlupub.ub.uni-giessen.de

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